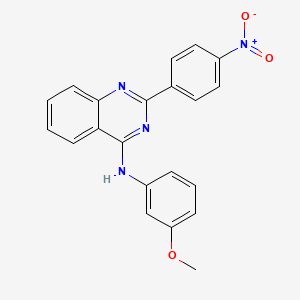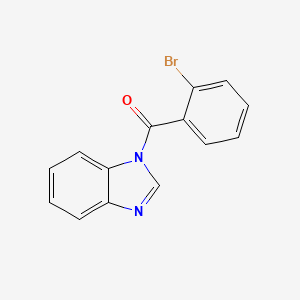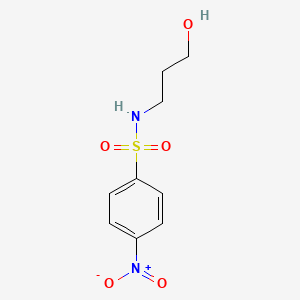
N-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MNQ , belongs to the quinazoline class of organic compounds. Its chemical structure consists of a quinazoline core with a 3-methoxyphenyl group at one end and a 4-nitrophenyl group at the other. Quinazolines exhibit interesting pharmacological properties and have been studied extensively due to their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes lead to MNQ. One common approach involves the condensation of 3-methoxyaniline with 4-nitrobenzaldehyde, followed by cyclization to form the quinazoline ring. The reaction typically occurs under acidic conditions and requires careful temperature control.
Industrial Production: In industrial settings, MNQ can be synthesized using continuous-flow microreactors, which enhance safety, efficiency, and scalability. These microreactors allow precise control of reaction parameters, resulting in higher yields and reduced waste.
Analyse Des Réactions Chimiques
MNQ undergoes various chemical reactions:
Oxidation: MNQ can be oxidized to form quinazolinone derivatives, which exhibit altered biological activities.
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Substitution: MNQ can undergo nucleophilic substitution reactions at the 4-position of the quinazoline ring.
Common Reagents: Reagents like hydrogen peroxide, hydrazine, and metal catalysts are commonly used.
Major Products: The major products include derivatives with modified substituents, impacting solubility, bioavailability, and pharmacological properties.
Applications De Recherche Scientifique
MNQ finds applications across disciplines:
Medicine: MNQ derivatives exhibit antitumor, anti-inflammatory, and antimicrobial activities. Researchers explore their potential as anticancer agents.
Chemistry: MNQ serves as a scaffold for designing novel compounds with improved properties.
Biology: It may interact with specific protein targets, affecting cellular processes.
Industry: MNQ-based materials find use in organic electronics and optoelectronics.
Mécanisme D'action
MNQ’s mechanism of action involves binding to specific receptors or enzymes. It may modulate signaling pathways, affecting cell growth, apoptosis, or inflammation. Further studies are needed to elucidate its precise targets.
Comparaison Avec Des Composés Similaires
MNQ stands out due to its unique combination of substituents Similar compounds include other quinazolines, such as gefitinib (an anticancer drug) and cimetidine (used for gastric ulcers)
: ChemSpider: N-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine : S. S. Pancholi et al., “Synthesis and biological evaluation of novel quinazoline derivatives as potential anticancer agents,” Bioorganic & Medicinal Chemistry Letters, 2012. : M. Baumann et al., “Continuous-flow synthesis of quinazolinones and quinazolines in microreactors,” Organic Process Research & Development, 2013. : A. K. Singh et al., “Quinazoline: A versatile scaffold for drug development,” European Journal of Medicinal Chemistry, 2014. : S. S. Pancholi et al., “Quinazoline derivatives: Synthesis and biological activities,” European Journal of Medicinal Chemistry, 2015. : A. K. Singh et al., “Recent advances in the chemistry and biology of quinazoline derivatives,” European Journal of Medicinal Chemistry, 2019. : J. A. Engler et al., “Quinazoline derivatives: A review,” Journal of Medicinal Chemistry,
Propriétés
Formule moléculaire |
C21H16N4O3 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16N4O3/c1-28-17-6-4-5-15(13-17)22-21-18-7-2-3-8-19(18)23-20(24-21)14-9-11-16(12-10-14)25(26)27/h2-13H,1H3,(H,22,23,24) |
Clé InChI |
HKRNSYGZMDCKGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-[(4-ethylphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11634903.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634907.png)
![(6Z)-6-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634913.png)
![methyl (3-{(Z)-[1-(4-chlorobenzyl)-2-hydroxy-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11634920.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11634928.png)
![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634933.png)

![2-{(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11634944.png)
![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634954.png)
![methyl 2-{2-(4-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634961.png)
![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634965.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11634971.png)
![3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634980.png)
